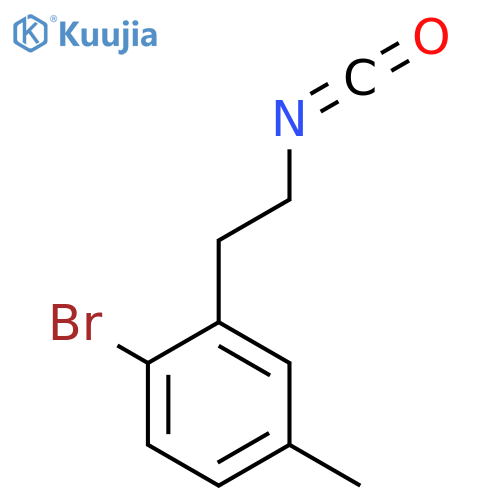

Cas no 2649060-65-9 (1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene)

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene

- EN300-2002431

- 2649060-65-9

-

- インチ: 1S/C10H10BrNO/c1-8-2-3-10(11)9(6-8)4-5-12-7-13/h2-3,6H,4-5H2,1H3

- InChIKey: MDUDHPVEYVODJP-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C)C=C1CCN=C=O

計算された属性

- せいみつぶんしりょう: 238.99458g/mol

- どういたいしつりょう: 238.99458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 29.4Ų

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002431-0.25g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 0.25g |

$893.0 | 2023-09-16 | ||

| Enamine | EN300-2002431-0.1g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 0.1g |

$855.0 | 2023-09-16 | ||

| Enamine | EN300-2002431-0.5g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 0.5g |

$933.0 | 2023-09-16 | ||

| Enamine | EN300-2002431-1.0g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 1g |

$971.0 | 2023-06-02 | ||

| Enamine | EN300-2002431-1g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 1g |

$971.0 | 2023-09-16 | ||

| Enamine | EN300-2002431-2.5g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 2.5g |

$1903.0 | 2023-09-16 | ||

| Enamine | EN300-2002431-0.05g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 0.05g |

$816.0 | 2023-09-16 | ||

| Enamine | EN300-2002431-5g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 5g |

$2816.0 | 2023-09-16 | ||

| Enamine | EN300-2002431-5.0g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 5g |

$2816.0 | 2023-06-02 | ||

| Enamine | EN300-2002431-10.0g |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene |

2649060-65-9 | 10g |

$4176.0 | 2023-06-02 |

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzeneに関する追加情報

1-ブロモ-2-(2-イソシアナトエチル)-4-メチルベンゼン(CAS No. 2649060-65-9)の特性と応用分野に関する専門解説

1-ブロモ-2-(2-イソシアナトエチル)-4-メチルベンゼンは、有機合成化学において重要な中間体として注目される化合物です。CAS番号2649060-65-9で登録されており、芳香族イソシアネートとブロモ置換基を併せ持つ特異な構造が特徴です。近年、高分子材料の改質や医薬品中間体としての需要が高まっており、研究開発の現場で頻繁に取り扱われるようになりました。

この化合物の最大の特徴は、イソシアネート基(-NCO)の高い反応性にあります。ポリウレタン合成や架橋反応において重要な役割を果たし、特に耐熱性材料や特殊コーティング剤の開発に応用されていま��。また、ブロモ基(-Br)を有するため、パラジウムカップリング反応などのクロスカップリング反応にも利用可能で、分子設計の柔軟性が高い点が評価されています。

最近の研究動向として、サステナブルケミストリーの観点から、この化合物を用いたバイオベースポリマーの開発が注目されています。特に再生可能資源との組み合わせによる環境調和型材料の創出は、ESG経営を推進する企業から強い関心を集めています。さらに、電子材料分野では、有機ELやフレキシブルディスプレイ用の新規材料としての可能性も探求されています。

安全性に関する適切な取り扱いが求められる化合物ですが、近年ではマイクロフローリアクター技術を活用した安全な合成プロセスの開発が進められています。これにより、ラボスケールから工業的生産まで、より安全で効率的な製造が可能になりつつあります。また、AIを活用した反応最適化によって、副生成物の低減や収率向上も図られています。

分析技術の進歩も目覚ましく、LC-MSやNMRによる高精度な構造解析が可能になりました。特に二次元NMR技術の発達により、複雑な反応生成物中の微量成分の同定も容易になってきています。これに伴い、品質管理の基準も高度化し、高純度グレードの製品需要が増加しています。

市場動向を見ると、アジア太平洋地域を中心とした需要拡大が顕著で、特に中国やインドにおける電子材料産業の成長が牽引役となっています。欧米では、医薬品原薬としての用途開発が活発で、ターゲットドラッグデリバリーシステム向けの機能性材料としての応用研究が進められています。

今後の展望として、カーボンニュートラル達成に向けた技術開発の中で、この化合物を活用したCO2固定化材料の研究が期待されています。また、バイオコンバージョン技術との組み合わせにより、より環境負荷の低い製造プロセスの確立が模索されています。循環型経済の実現に向け、廃棄物削減やリサイクルプロセスへの応用も検討されています。

学術研究の分野では、クリックケミストリーやメタロセン化学との組み合わせによる新規反応開発が活発です。特に不均一系触媒を用いたグリーンケミストリー的アプローチは、持続可能な化学プロセスとして注目を集めています。計算化学を駆使した反応予測も進み、より効率的な分子設計が可能になりつつあります。

産業応用においては、5G通信材料や次世代半導体封止材など、先端技術分野での活用が期待されています。特に低誘電率材料としての特性評価が進められており、高周波対応電子部品向けの需要拡大が見込まれています。自動車電装品向けの特殊コーティング剤としての採用例も増加傾向にあります。

総じて、1-ブロモ-2-(2-イソシアナトエチル)-4-メチルベンゼンは、多様な産業分野で重要な役割を果たす化合物であり、その応用範囲は今後さらに拡大していくものと予想されます。持続可能な社会の実現に向け、環境調和型の新規応用開発が特に期待される材料の一つと言えるでしょう。

2649060-65-9 (1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)